![molecular formula C17H24N4O3S B2443347 4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1795435-23-2](/img/structure/B2443347.png)
4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
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Description
4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Scientific Research Applications
Cardiac Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with structures related to 4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, have been studied. These compounds show potential as selective class III agents, indicating their application in managing arrhythmias. Notably, the 1H-imidazol-1-yl moiety has been identified as a viable alternative for producing class III electrophysiological activity in this chemical series, highlighting the importance of the imidazole group in medicinal chemistry (Morgan et al., 1990).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents, illustrates another application. Though not directly related to the exact compound , these studies underscore the relevance of imidazole and sulfonamide moieties in synthesizing compounds with desired biological activities (Starrett et al., 1989).
Synthesis and Crystal Structure
The synthesis and crystal structure analyses of sulfonamide derivatives, including those with related structural features, provide insight into the diverse applications of these moieties in material science and drug development. Such studies offer valuable information on the properties and potential applications of these compounds (Yan et al., 2007).
Organocatalysis
The use of imidazole-based zwitterionic salts, including structures similar to the compound of interest, as efficient organocatalysts for regioselective ring-opening reactions, illustrates the utility of imidazole derivatives in synthetic organic chemistry. This application points towards the compound's potential in facilitating various chemical transformations (Ghosal et al., 2016).
Green Chemistry
Research into Brønsted acidic ionic liquids for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, leveraging the chemical properties of imidazole and sulfonamide groups, exemplifies the compound's relevance in promoting environmentally friendly chemical processes (Davoodnia et al., 2010).
properties
IUPAC Name |
4-tert-butyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-17(2,3)14-7-5-13(6-8-14)16(22)18-9-10-20-25(23,24)15-11-21(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUALUCQYCJZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide |
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